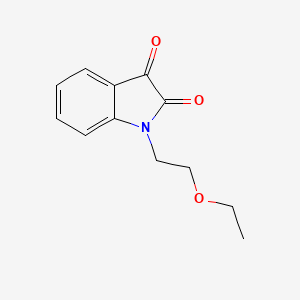

1-(2-ethoxyethyl)-1H-indole-2,3-dione

Description

Historical Context of Indole-2,3-dione in Chemical Biology

The history of isatin (B1672199) is intrinsically linked to the study of the dye indigo (B80030). It was first synthesized in 1841 by oxidation of indigo using nitric and chromic acids. nih.gov Initially, research focused on its chemical properties and its role as a precursor in the synthesis of dyes. However, the discovery of isatin's presence in biological systems opened a new chapter in its investigation.

In the mid-20th century, the antiviral activity of an isatin derivative, Methisazone (N-methylisatin-β-thiosemicarbazone), was a significant milestone, marking one of the earliest synthetic antiviral agents used clinically. nih.govnih.gov This discovery spurred further exploration into the biological and pharmacological properties of isatin and its analogues. Researchers soon uncovered a wide spectrum of biological activities, establishing isatin as a prominent scaffold in the field of chemical biology. nih.gov

Significance of the Indole-2,3-dione Motif in Synthetic Chemistry and Drug Discovery Research

The isatin scaffold is of paramount importance in synthetic chemistry due to its versatile reactivity. The presence of a vicinal dicarbonyl group, an acidic N-H proton, and an aromatic ring allows for a multitude of chemical transformations. It serves as a precursor for the synthesis of a wide array of heterocyclic compounds, such as indoles and quinolines, as well as more complex spirocyclic systems. nih.govresearchgate.net

In drug discovery, the isatin motif is considered a "privileged scaffold" because of its ability to bind to various biological targets with high affinity. This has led to the development of numerous isatin derivatives with a broad range of pharmacological activities. dergipark.org.tr The therapeutic potential of these derivatives spans across several areas, including:

Anticancer: Isatin-based compounds have been shown to inhibit various cancer cell lines. researchgate.net For instance, Sunitinib, an FDA-approved anticancer drug, features an oxindole (B195798) core, which is closely related to isatin.

Antiviral: Following the early success of Methisazone, research has continued to identify isatin derivatives with activity against a range of viruses, including HIV and SARS-CoV. nih.govbohrium.comnih.gov

Anticonvulsant: Numerous N-substituted isatin derivatives and their semicarbazones have demonstrated significant anticonvulsant properties in various experimental models. nih.govnih.govualberta.ca

Antimicrobial: Isatin derivatives have also been explored for their antibacterial and antifungal activities. nih.govdergipark.org.tr

The significance of isatin in drug discovery is further underscored by its role as a versatile starting material for generating compound libraries for high-throughput screening, accelerating the identification of new therapeutic leads. researchgate.net

Overview of N-Substituted Indole-2,3-dione Derivatives as a Research Focus

The substitution at the N-1 position of the isatin ring is a key area of research, as it allows for the modulation of the molecule's physicochemical properties and biological activity. The introduction of various substituents on the nitrogen atom can significantly influence factors such as lipophilicity, steric hindrance, and hydrogen bonding capacity, which in turn affects the compound's interaction with biological targets. nih.govresearchgate.net

A vast number of N-substituted isatin derivatives have been synthesized and evaluated for their therapeutic potential. For example, N-alkylation has been shown to enhance antibacterial and free-radical scavenging activities. nih.govresearchgate.net The nature of the alkyl group can be critical, with studies indicating that the bioactivity of N-alkyl isatins can decline as the alkyl chain length increases. researchgate.net

One such derivative is 1-(2-ethoxyethyl)-1H-indole-2,3-dione . This compound features an ethoxyethyl group at the N-1 position, which introduces a flexible and moderately lipophilic side chain. While specific research on this particular molecule is not extensively published, it represents a class of N-alkylated isatins that are of interest for their potential biological activities. The synthesis of such N-substituted derivatives is typically achieved through the alkylation of the isatin nitrogen using an appropriate alkyl halide in the presence of a base. nih.gov

The table below presents a selection of N-substituted isatin derivatives and their reported biological activities, illustrating the diversity and therapeutic potential of this class of compounds.

| Compound Name | N-Substituent | Reported Biological Activity |

| N-methylisatin | -CH₃ | Antiviral, Anticonvulsant nih.govresearchgate.net |

| N-ethylisatin | -CH₂CH₃ | Free radical scavenger researchgate.net |

| N-acetylisatin | -COCH₃ | Anticonvulsant nih.govresearchgate.net |

| N-benzylisatin | -CH₂C₆H₅ | Anticancer, Anticonvulsant ualberta.canih.gov |

| 1-(Morpholinomethyl)isatin | -CH₂N(CH₂)₄O | Antiviral (Anti-HIV) nih.gov |

The continued exploration of N-substituted isatin derivatives, including compounds like this compound, holds promise for the discovery of novel therapeutic agents with improved efficacy and selectivity.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-ethoxyethyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-8-7-13-10-6-4-3-5-9(10)11(14)12(13)15/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJJSGDVMAOQKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Analysis in Research

Spectroscopic Analysis of N-Substituted Indole-2,3-dione Derivatives

Spectroscopic methods are indispensable for confirming the identity and purity of synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular structure.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 1-(2-ethoxyethyl)-1H-indole-2,3-dione, both ¹H and ¹³C NMR would be utilized.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the indole (B1671886) ring and the aliphatic protons of the 2-ethoxyethyl substituent. The chemical shifts, integration values, and coupling patterns of these signals would confirm the presence and connectivity of these groups. For instance, the aromatic protons would typically appear in the downfield region (δ 7.0-8.0 ppm), while the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethoxyethyl group would be found in the upfield region. The coupling between adjacent methylene groups would likely result in triplet or quartet patterns, providing definitive evidence of the N-substituent's structure.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be expected for the carbonyl carbons (C2 and C3) of the dione (B5365651), the aromatic carbons of the benzene (B151609) ring, and the aliphatic carbons of the ethoxyethyl side chain. The chemical shifts of the carbonyl carbons are particularly characteristic and would appear significantly downfield (typically δ 155-185 ppm).

A hypothetical data table for the expected NMR shifts is presented below, based on general knowledge of similar structures.

| ¹H NMR (Hypothetical Data) | ¹³C NMR (Hypothetical Data) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.8-7.2 | Aromatic-H |

| 4.0-3.8 | N-CH₂ |

| 3.8-3.6 | O-CH₂ |

| 3.6-3.4 | O-CH₂ (ethyl) |

| 1.2-1.0 | CH₃ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the key structural features. The most prominent peaks would be those corresponding to the stretching vibrations of the two carbonyl (C=O) groups of the indole-2,3-dione core, which typically appear in the region of 1700-1760 cm⁻¹. Another key feature would be the C-O-C stretching vibration of the ether linkage in the ethoxyethyl group, expected around 1100-1200 cm⁻¹.

A summary of expected IR absorption bands is provided in the table below.

| IR Spectroscopy (Hypothetical Data) |

| Frequency (cm⁻¹) |

| ~1760 |

| ~1730 |

| ~1610, 1470 |

| ~1150 |

| ~2950 |

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₁₂H₁₃NO₃), the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (219.24 g/mol ). Analysis of the fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for N-substituted isatins involve the loss of the N-substituent or cleavage of the dione ring, leading to characteristic fragment ions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal the exact conformation of the molecule in the solid state. This would include the planarity of the indole ring system and the orientation of the 2-ethoxyethyl substituent relative to the core. This technique is considered the gold standard for unambiguous structure determination.

Advanced Structural Studies

Beyond primary structure determination, advanced computational and analytical methods can provide deeper insights into the supramolecular chemistry of a compound.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. This analysis maps various properties onto the molecular surface, such as the normalized contact distance (d_norm), which highlights regions involved in significant intermolecular contacts like hydrogen bonds and van der Waals forces. For this compound, this analysis would identify and characterize the nature and extent of interactions between neighboring molecules in the crystal, such as C-H···O or π-π stacking interactions, which govern the crystal packing and influence the material's physical properties. For example, in the closely related compound 1-(2-bromoethyl)indoline-2,3-dione, Hirshfeld analysis has been used to show that molecules are linked by C-H···O hydrogen bonds. Similar interactions would be expected to play a role in the crystal packing of this compound.

Conformational Analysis of the Ethoxyethyl Moiety

A comprehensive search of peer-reviewed scientific literature and crystallographic databases indicates that specific experimental or computational studies detailing the conformational analysis of the ethoxyethyl moiety in this compound have not been published. Research on N-substituted isatin (B1672199) derivatives is extensive, often focusing on synthesis and biological activity, but detailed structural elucidation of the N-substituent's conformation for this specific compound is not present in available reports.

In the absence of direct crystallographic or advanced Nuclear Magnetic Resonance (NMR) data for this compound, a conformational analysis must be discussed in general terms based on the fundamental principles of stereochemistry and the analysis of similar N-alkoxyalkyl substituents on heterocyclic systems.

τ1 (C2-N1-C9-C10): Describes the rotation around the bond connecting the isatin ring to the ethoxyethyl side chain.

τ2 (N1-C9-C10-O11): Defines the orientation of the central ethoxy group relative to the indole nitrogen.

τ3 (C9-C10-O11-C12): Relates to the position of the terminal ethyl group.

τ4 (C10-O11-C12-C13): Describes the rotation of the terminal methyl group.

The conformation of this chain is influenced by a balance of steric hindrance and electronic effects. The molecule will preferentially adopt a conformation that minimizes steric clashes between the bulky isatin core and the ethoxyethyl chain, as well as internal gauche interactions within the chain itself. It is likely that the chain adopts a staggered, extended conformation to maximize the distance between electron clouds and atomic groups, representing a low-energy state.

Advanced techniques would be required to determine the precise conformational preferences.

Single-Crystal X-ray Diffraction: This technique would provide definitive information on the solid-state conformation, including precise bond lengths, bond angles, and the critical torsion angles of the ethoxyethyl chain.

NMR Spectroscopy: In solution, Nuclear Overhauser Effect (NOE) experiments could reveal through-space proximities between protons on the ethoxyethyl chain and protons on the isatin ring, allowing for the deduction of the preferred solution-state conformation.

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to calculate the potential energy surface for the rotation around each single bond (τ1-τ4), identifying the global and local energy minima and the energy barriers between different conformers.

Without such specific studies, any representation of the ethoxyethyl moiety's conformation remains theoretical. The table below outlines the key dihedral angles that would be the focus of such a future conformational analysis.

| Dihedral Angle (τ) | Atoms Involved | Description of Rotation | Expected Low-Energy Conformations |

|---|---|---|---|

| τ1 | C2-N1-C9-C10 | Rotation of the entire ethoxyethyl group relative to the plane of the isatin ring. | Likely oriented to minimize steric clash with the C2-carbonyl group. |

| τ2 | N1-C9-C10-O11 | Rotation around the C9-C10 bond. | Anti (~180°) or gauche (~±60°) conformations are possible. |

| τ3 | C9-C10-O11-C12 | Rotation around the C10-O11 bond. | Anti (~180°) or gauche (~±60°) conformations are typical. |

| τ4 | C10-O11-C12-C13 | Rotation of the terminal methyl group. | Staggered conformations relative to the C10-O11 bond. |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations on Indole-2,3-dione Systems

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For the parent 1H-indole-2,3-dione (isatin) system, DFT calculations, particularly using methods like B3LYP with a 6-31++G** basis set, have been employed to study structural and spectral changes, such as those occurring upon anion formation. bas.bg These studies provide a good agreement between experimental and scaled theoretical infrared (IR) frequencies, validating the computational approach. bas.bg

DFT calculations are instrumental in understanding:

Molecular Geometry: Optimization of the molecular structure to its lowest energy state provides accurate bond lengths and angles.

Electronic Properties: Calculation of Frontier Molecular Orbitals (HOMO and LUMO) helps in analyzing chemical reactivity and the regions of a molecule susceptible to electrophilic or nucleophilic attack. nih.gov

Vibrational Analysis: Theoretical prediction of IR spectra aids in the assignment of experimental vibrational bands. For the isatin (B1672199) core, DFT has been used to analyze the stretching frequencies of its two carbonyl groups. bas.bg

Charge Distribution: Hirshfeld charge analysis can reveal the spatial distribution of electron density, which is crucial for understanding intermolecular interactions. nih.gov

Different DFT methods, such as BLYP, B3LYP, and B3PW91, have been utilized to calculate the equilibrium geometries and vibrational frequencies of the core indole (B1671886) structure, demonstrating the utility of these theoretical tools in understanding the fundamental properties of this class of compounds. researchgate.net

| Parameter Investigated with DFT | Insight Gained for Indole-2,3-dione Systems | Typical Method/Basis Set |

|---|---|---|

| Molecular Structure | Provides optimized bond lengths and angles for the isatin core. | B3LYP/6-31G |

| Vibrational Frequencies | Aids in assigning experimental IR spectra, particularly C=O stretches. bas.bg | B3LYP/6-31++G bas.bg |

| Electronic Structure | Determines HOMO-LUMO energy gaps to predict reactivity. nih.gov | B3LYP/6-311G(d) nih.gov |

| Charge Distribution | Maps electron density to understand intermolecular interaction sites. nih.gov | Hirshfeld Population Analysis |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how N-substituted indole-2,3-dione derivatives might interact with biological targets at a molecular level.

For instance, docking studies on various indole derivatives have been performed to predict their binding affinity and interaction patterns with specific enzymes. Research has shown that substituted indoline-2-ones can be docked into the binding sites of targets like S. aureus histidine kinase to elucidate their binding mode. farmaceut.org Similarly, derivatives of isoindoline-1,3-dione, a related scaffold, were studied for their interactions with acetylcholinesterase (AChE), with docking scores indicating favorable binding affinities. mdpi.com

These simulations can identify key interactions, such as:

Hydrogen Bonds: Crucial for anchoring the ligand within the active site.

Hydrophobic Interactions: Important for binding affinity and specificity.

π-π Stacking: Occurs between aromatic rings of the ligand and protein residues.

In a study of 3-ethyl-1H-indole derivatives as potential cyclooxygenase-2 (COX-2) inhibitors, molecular docking predicted strong binding affinities, significantly higher than the reference drug meloxicam. ajchem-a.com

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Compound IIa | -10.40 |

| Compound IIb | -11.35 |

| Compound IIc | -10.74 |

| Compound IId | -10.89 |

| Meloxicam (Reference) | -6.89 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Substituted Indole-2,3-dione Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. A reliable QSAR model should be capable of predicting the activities of compounds not included in its initial training set. nih.gov For N-substituted indole-2,3-dione derivatives, QSAR studies are essential for identifying the key structural features that govern their activity.

3D-QSAR models, which consider the three-dimensional properties of molecules, have been successfully developed for indole and isatin derivatives. In one study targeting beta-amyloid (Aβ) aggregation, an atom-based 3D-QSAR model was generated for a set of active compounds. mdpi.com This model yielded acceptable predictive statistics for both the training set and an external test set, helping to identify physicochemical features correlated with potency. mdpi.com

Key statistical parameters used to validate QSAR models include:

r² (Coefficient of determination): Indicates the goodness of fit of the model.

q² (Cross-validated r²): Measures the predictive ability of the model through internal validation.

r²ext (External r²): Measures the predictive ability of the model on an external set of compounds.

| Parameter | Value | Description |

|---|---|---|

| Training Set Size (n) | 45 | Number of molecules used to build the model. |

| q² | 0.596 | Predictive power of the model (internal validation). |

| r² | 0.887 | Correlation between predicted and actual activity for the training set. |

| Test Set Size (n) | 14 | Number of molecules used to validate the model. |

| r²ext | 0.695 | Predictive power of the model (external validation). |

Virtual Screening Approaches for Novel Indole-2,3-dione-Based Ligands

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. There are two main approaches: ligand-based and structure-based virtual screening. nih.gov

Ligand-Based Virtual Screening (LBVS): This method utilizes the knowledge of known active molecules to identify others with similar properties that are also likely to be active. nih.gov For example, a known indole derivative inhibitor of M. tuberculosis DNA gyrase was used as a template to screen a compound library, leading to the identification of new, more potent inhibitors. nih.gov

Structure-Based Virtual Screening (SBVS): This approach relies on the 3D structure of the biological target. tandfonline.com Compounds from a database are docked into the target's binding site, and their binding affinities are calculated and ranked to select promising candidates for further testing. tandfonline.com

These screening methods have successfully identified novel indole derivatives for various targets, demonstrating their power in accelerating the initial stages of drug discovery. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Studies

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is a cornerstone of ligand-based drug design, used to design or identify new molecules with a desired biological activity. dovepress.com

For indole-based structures, pharmacophore models have been developed to guide the design of new inhibitors. In a study on pyrido-indole derivatives as Janus Kinase 2 (JAK2) inhibitors, a pharmacophore hypothesis consisting of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings (ADDRRR) was identified from a set of 51 molecules. nih.gov

These models are often used as 3D queries for virtual screening of compound databases to find novel scaffolds that match the required features. mdpi.com Furthermore, pharmacophore modeling can be combined with 3D-QSAR studies to create a comprehensive picture of the structure-activity relationships, linking specific chemical features to biological potency. mdpi.com This integrated approach provides valuable insights for the prospective design of new and more effective indole-2,3-dione derivatives. mdpi.com

Structure Activity Relationship Sar Studies of N Substituted Indole 2,3 Dione Derivatives

Impact of N1-Substituent Modifications on Biological Activities

The substituent at the N1-position of the indole-2,3-dione (isatin) core plays a pivotal role in determining the molecule's biological profile. nih.gov Research has consistently shown that the nature, size, and electronic properties of the N1-substituent can modulate activities such as anticancer, antimicrobial, and anticonvulsant effects. nih.govnih.gov

The introduction of various alkyl, aryl, and heterocyclic moieties at the N1-position has been extensively explored. N-alkylation can enhance lipophilicity, potentially improving cell membrane permeability. nih.gov For instance, studies on N-alkyl isatin (B1672199) derivatives have demonstrated that the nature of the substitution in the N1 region can influence cytotoxic activity. nih.gov The presence of an N-benzyl group, particularly when substituted with electron-withdrawing groups at the meta or para position of the phenyl ring, has been associated with increased cytotoxic activity. nih.gov

| N1-Substituent Type | Modification Example | Impact on Biological Activity |

| N-Alkylation | Introduction of simple alkyl or substituted alkyl chains (e.g., 2-ethoxyethyl) | Can influence cytotoxic and antibacterial activity. nih.govnih.gov |

| N-Benzylation | Addition of a benzyl (B1604629) group, often with electron-withdrawing groups | Increased cytotoxic activity observed in some cancer cell lines. nih.gov |

| N-Mannich Bases | Introduction of groups like -(CH2)-morpholine or -(CH2)-piperazine | Often leads to marked enhancement in antibacterial and anticonvulsant properties. nih.govnih.gov |

| N-Acylation | Introduction of an acetyl or other acyl groups | Can modulate various activities; effects are highly dependent on the specific acyl group. |

Role of Ring Substitutions on the Indole-2,3-dione Core

Substitutions on the aromatic (benzene) ring of the indole-2,3-dione scaffold are a critical determinant of biological activity. Modifications at positions 4, 5, 6, and 7 can significantly alter the electronic properties, steric profile, and lipophilicity of the entire molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.

Halogenation, particularly at the C5 and C7 positions, is a common and effective strategy to enhance the biological potential of isatin derivatives. nih.gov The introduction of electron-withdrawing groups like chlorine or bromine can increase the potency of the compounds. For example, 5-halogenated isatin derivatives have shown improved anti-inflammatory and anticancer activities. researchgate.net One SAR study revealed that the presence of an electron-attracting bromo substituent at position-5 of the isatin moiety played an important role in enhancing the anti-inflammatory potential of the synthesized compounds. researchgate.net

In addition to halogens, other groups such as nitro (NO2), methyl (CH3), and methoxy (OCH3) have been introduced onto the ring to fine-tune activity. The position of these substituents is also crucial. For instance, the placement of a methoxy group can be a critical determinant of biological activity in certain indole (B1671886) analogues. researchgate.net Studies on prodolic acid, an indole derivative, showed that indole ring substitution enhanced anti-inflammatory activity by prolonging the serum half-life, likely by interfering with metabolic hydroxylation of the ring. nih.gov

| Ring Position | Substituent Type | Impact on Biological Activity |

| C5 | Halogen (e.g., -Br, -Cl) | Often enhances anticancer and anti-inflammatory activity. researchgate.netnih.gov |

| C7 | Halogen (e.g., -Br, -Cl) | Can increase cytotoxic activity. nih.gov |

| C5, C7 | Di-halogenation (e.g., 5,7-dibromo) | Reported to show significant anticancer activity. nih.gov |

| C5 | Nitro (-NO2) | Used to create derivatives for various therapeutic applications, including anticancer agents. researchgate.net |

Stereochemical Influences on Activity Profiles

The influence of stereochemistry on the biological activity of isatin derivatives is a more nuanced area of study that is critical when chiral centers are present in the molecule. Although the core indole-2,3-dione structure is planar, substituents at the N1-position or at C3 (via reactions of the C3-carbonyl group) can introduce chirality. When a compound exists as enantiomers or diastereomers, it is common for one stereoisomer to exhibit significantly higher potency or a different pharmacological profile compared to the others. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a drug. While specific SAR studies focusing solely on the stereochemistry of 1-(2-ethoxyethyl)-1H-indole-2,3-dione are not extensively detailed in the provided literature, the general principles of medicinal chemistry suggest that if a chiral center were introduced, the stereochemical configuration would likely be a key determinant of its activity.

Relationship Between Molecular Conformation and Biological Activity

The three-dimensional conformation of N-substituted indole-2,3-dione derivatives is fundamental to their interaction with biological targets. The spatial arrangement of the indole core and its substituents dictates how the molecule fits into the binding site of a protein. Molecular docking studies are frequently employed to understand these interactions and to rationalize the observed biological activities. nih.gov

These computational studies have shown that the N1-substituent can orient itself in specific ways to interact with hydrophobic pockets or form hydrogen bonds within an active site. For example, in the context of kinase inhibition, the planarity of the indole-2,3-dione ring system allows it to function as a scaffold, while the N1-substituent explores different regions of the ATP-binding site. nih.gov The conformation of the substituent, whether it is a flexible alkyl chain like the 2-ethoxyethyl group or a more rigid aryl group, will determine the accessible binding modes. The orientation of carbonyl groups and any substituents on the aromatic ring also plays a role in forming key interactions, such as hydrogen bonds with amino acid residues like arginine and tyrosine in an enzyme's active site. mdpi.com The interplay between the electronic properties and the three-dimensional shape of the molecule ultimately defines its biological function and potency.

Following a comprehensive search for scientific literature, no specific preclinical studies detailing the in vitro biological activities of the compound this compound were found. The available research focuses on the broader class of N-substituted indole-2,3-dione (isatin) derivatives or other related indole structures.

Therefore, it is not possible to provide an article that focuses solely on the antimicrobial and antineoplastic activities of this compound as requested by the specific outline. The scientific data required to populate the sections on antibacterial, antifungal, antiviral, cytotoxicity, and apoptosis induction for this particular compound is not present in the retrieved search results.

Research on related indole derivatives does show a wide range of biological activities. For instance, various derivatives of isatin (1H-indole-2,3-dione) have demonstrated cytotoxicity against multiple human cancer cell lines, including those from breast, colon, and lung cancer. nih.gov Similarly, other modified indole structures have been investigated for their antibacterial, antifungal, and antiviral properties. nih.govnih.govmdpi.comnih.govnih.gov However, these findings are specific to the derivatives studied and cannot be directly attributed to this compound without dedicated experimental evidence.

Pre Clinical Biological Activities of N Substituted Indole 2,3 Dione Derivatives: in Vitro and Molecular Level Investigations

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of investigation in drug discovery, providing insights into the therapeutic potential of a compound. Research into the inhibitory activity of N-substituted indole-2,3-dione derivatives has explored various enzymatic targets. However, specific data for 1-(2-ethoxyethyl)-1H-indole-2,3-dione is notably absent in the reviewed literature for the following enzymes.

α-Glucosidase and α-Amylase Inhibition

A comprehensive search of scientific databases yielded no studies reporting on the inhibitory effects of this compound against the carbohydrate-hydrolyzing enzymes α-glucosidase and α-amylase. These enzymes are significant targets in the management of type 2 diabetes, and their inhibition can help control postprandial hyperglycemia. While other derivatives of the broader indole-2,3-dione (isatin) class have been investigated for this activity, specific data for the 1-(2-ethoxyethyl) substituted variant is not available.

Table 1: α-Glucosidase and α-Amylase Inhibition Data

| Compound | Target Enzyme | Inhibition Data (IC₅₀) |

|---|---|---|

| This compound | α-Glucosidase | No data available |

| This compound | α-Amylase | No data available |

DJ-1 Protein Inhibition

The DJ-1 protein, encoded by the PARK7 gene, is implicated in cellular protection against oxidative stress and is a subject of interest in research on neurodegenerative diseases, particularly Parkinson's disease. While the parent compound, isatin (B1672199) (1H-indole-2,3-dione), has been identified as a binder and potential inhibitor of the DJ-1 protein, no specific research has been published detailing the inhibitory activity of its 1-(2-ethoxyethyl) derivative. Consequently, there is no available data on the potency or mechanism of this compound as a DJ-1 protein inhibitor.

Table 2: DJ-1 Protein Inhibition Data

| Compound | Target Protein | Inhibition Data (IC₅₀/Kᵢ) |

|---|---|---|

| This compound | DJ-1 Protein | No data available |

Neuroprotective Effects (in vitro)

The potential of chemical compounds to protect neurons from damage is a key focus in the search for treatments for neurodegenerative disorders. Oxidative stress is a major contributor to neuronal cell death in these conditions.

Protection Against Oxidative Stress in Neuronal Cell Models

Investigations into the neuroprotective effects of indole-based compounds are common, often focusing on their antioxidant properties. nih.gov However, a specific examination of this compound in this context has not been reported. There are no published in vitro studies using neuronal cell models to assess whether this particular compound can protect against damage induced by oxidative stress.

Table 4: Neuroprotective Effects Data

| Compound | Cell Model | Stressor | Outcome |

|---|---|---|---|

| This compound | Neuronal Cell Models | Oxidative Stress | No data available |

Other Biological Activity Explorations (in vitro/molecular)

Beyond the specific areas detailed above, a broader search for any other in vitro or molecular-level biological activity of this compound was conducted. This search did not uncover any published research detailing other biological activities for this specific compound. While the isatin scaffold is known for a wide range of pharmacological activities, including anticancer and antimicrobial effects, these have not been specifically documented for the 1-(2-ethoxyethyl) derivative.

Following a comprehensive search of scientific literature, it has been determined that there is no specific published research available on the preclinical biological activities of the chemical compound this compound, also known as N-(2-ethoxyethyl)isatin, focusing on its antidepressant-like activities, anxiolytic and sedative properties, or its chemosensor potential via metal ion chelation.

The performed searches for detailed experimental studies, in vivo or in vitro data, and specific research findings related to these biological activities for this particular compound did not yield any relevant results. While the broader class of isatin derivatives has been investigated for a wide range of pharmacological effects, including those mentioned in the requested outline, the scientific community has not published specific findings for the N-(2-ethoxyethyl) substituted variant.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested, due to the absence of available scientific data for "this compound" within the specified areas of investigation.

Molecular Mechanisms of Action Studies in Vitro and in Silico

Target Identification and Validation Approaches

No published studies have identified or validated specific biological targets for 1-(2-ethoxyethyl)-1H-indole-2,3-dione.

Ligand-Protein Interaction Analysis

There is no available data from techniques such as X-ray crystallography, NMR spectroscopy, or computational docking that describes the interaction of this compound with any protein target.

Biochemical Pathway Modulation by Indole-2,3-dione Derivatives

While other indole-2,3-dione derivatives have been shown to modulate various biochemical pathways, the specific pathways affected by this compound have not been investigated.

Enzyme Kinetic Studies for Inhibitory Mechanisms

No enzyme kinetic studies have been published that would define the inhibitory mechanism (e.g., competitive, non-competitive, uncompetitive) or determine kinetic parameters such as Ki or IC50 for this compound against any specific enzyme.

Further research is required to characterize the molecular pharmacology of this compound to understand its potential biological activities and therapeutic applications.

Potential Research Applications in Medicinal Chemistry and Chemical Biology

Indole-2,3-diones as Versatile Synthetic Building Blocks

The indole-2,3-dione structure is a synthetically versatile substrate, prized for its ability to serve as a precursor for a multitude of complex heterocyclic molecules. researchgate.net The chemical reactivity of the isatin (B1672199) core, particularly the electrophilic C-3 carbonyl group and the reactive N-1 position, allows for extensive derivatization. nih.gov For a compound like 1-(2-ethoxyethyl)-1H-indole-2,3-dione, the N-1 position is already alkylated, directing synthetic efforts towards the C-2 and C-3 carbonyls and the aromatic ring.

Researchers leverage this reactivity for various transformations:

Condensation Reactions: The C-3 carbonyl group readily undergoes condensation with a wide range of nucleophiles, including amines and active methylene (B1212753) compounds, to form Schiff bases and Knoevenagel adducts, respectively. These products are often intermediates for more complex structures. icm.edu.pl

Cycloaddition Reactions: The indole (B1671886) scaffold is a key player in cycloaddition reactions, which are atom-economical methods for constructing diverse heterocyclic frameworks. nih.gov

Ring-Opening and Rearrangement: Under specific conditions, the five-membered ring of the isatin core can be opened and rearranged, leading to the formation of other important heterocyclic systems like quinolines through reactions such as the Pfitzinger reaction. researchgate.net

Spiro-heterocycle Formation: A significant application of isatins is in the synthesis of spiro-compounds, where the C-3 position acts as a spiro center, linking the indole core to another heterocyclic ring. This creates three-dimensionally complex molecules with high potential for biological activity. scilit.com

The synthetic utility of the indole-2,3-dione scaffold is a testament to its importance as a foundational building block in medicinal chemistry. researchgate.net The "2-ethoxyethyl" substituent introduces a flexible, lipophilic, and hydrogen-bond accepting moiety that can be strategically employed to modulate the physicochemical properties of the resulting derivatives.

Table 1: Synthetic Transformations of the Indole-2,3-dione Core

| Reaction Type | Reactive Site(s) | Resulting Structure/Compound Class | Significance in Medicinal Chemistry |

|---|---|---|---|

| Knoevenagel Condensation | C-3 Carbonyl | 3-ylideneoxindoles | Core of many kinase inhibitors and anticancer agents. |

| Pfitzinger Reaction | C-2, C-3 Carbonyls (via ring opening) | Quinoline-4-carboxylic acids | Access to quinoline-based antibacterial and antimalarial scaffolds. researchgate.net |

| N-Alkylation/Arylation | N-1 Amine | N-substituted isatins | Modulates lipophilicity and target interaction, as seen in this compound. researchgate.net |

| Spiro-annulation | C-3 Carbonyl | Spiro-oxindoles (e.g., spiro-pyrrolidines, spiro-thiazolidinones) | Generates molecular complexity and novel 3D pharmacophores. scilit.com |

Design and Development of Novel Lead Compounds for Pre-clinical Studies

The indole-2,3-dione scaffold is a cornerstone in the design of novel lead compounds for a wide range of therapeutic targets. nih.gov Its structural versatility allows medicinal chemists to fine-tune derivatives to achieve high potency and selectivity. nih.gov By modifying the substitution pattern on the aromatic ring or at the N-1 position, as with the 2-ethoxyethyl group, researchers can optimize interactions with specific biological targets.

Notable examples of drug design strategies involving the isatin core include:

Enzyme Inhibitors: Isatin derivatives have been extensively developed as inhibitors of various enzymes. For instance, a series of indoline-2,3-dione-based benzene (B151609) sulfonamides were synthesized and evaluated as inhibitors of α-glucosidase and α-amylase, enzymes relevant to diabetes management. nih.gov Several compounds in this series showed potent inhibitory activity, with IC₅₀ values in the low micromolar range. nih.gov

Kinase Inhibitors: The isatin scaffold is a key component of several approved tyrosine kinase inhibitors, such as Sunitinib, which is used in cancer therapy. nih.gov The design often involves creating 3-ylideneoxindole derivatives that mimic the ATP binding site of kinases.

Antiproliferative Agents: Researchers have designed and synthesized numerous isatin-indole conjugates with the goal of creating novel anticancer agents. dovepress.com By merging the isatin and indole pharmacophores, new molecular hybrids have been created that exhibit significant antiproliferative activity against various cancer cell lines. dovepress.com One study reported novel indole derivatives as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, with IC₅₀ values in the low micromolar range, comparable to reference compounds. nih.gov

The development process typically involves iterative cycles of chemical synthesis, biological evaluation, and computational modeling to refine the structure-activity relationships (SAR) and guide the design of more effective preclinical candidates. nih.gov

Table 2: Examples of Indole-2,3-dione Derivatives as Pre-clinical Leads

| Derivative Class | Biological Target | Therapeutic Area | Reported Activity (Example) |

|---|---|---|---|

| Isatin-Benzene Sulfonamides | α-glucosidase, α-amylase | Diabetes | IC₅₀ values from 0.90 µM to 12.70 µM against α-glucosidase. nih.gov |

| Isatin-Triazole Hybrids | Mycobacterium tuberculosis | Tuberculosis | Potent activity against MTB H37Ra strain (IC₉₀ = 7.56 µg/mL). nih.gov |

| Substituted Indole Derivatives | Bcl-2/Mcl-1 Proteins | Cancer | IC₅₀ values of 7.63 µM (Bcl-2) and 1.53 µM (Mcl-1). nih.gov |

| Coumarin-Indole Derivatives | Tubulin Polymerization | Cancer | IC₅₀ value of 0.011 µM against MGC-803 gastric cancer cells. nih.gov |

Exploration of Polypharmacology in Indole-2,3-dione Derivatives

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery. This approach can be particularly beneficial for treating complex multifactorial diseases like cancer or neurodegenerative disorders. The isatin scaffold is well-known for producing derivatives with multitarget profiles. nih.govnih.gov

The diverse pharmacological activities reported for isatin derivatives underscore their polypharmacological nature. scilit.comresearchgate.net Compounds based on this core have demonstrated a wide spectrum of biological actions, including:

Anticancer

Antimicrobial

Antiviral

Anti-inflammatory

Anticonvulsant

Antioxidant

This broad activity profile suggests that isatin-based molecules can modulate multiple signaling pathways simultaneously. nih.govresearchgate.net For example, an anticancer isatin derivative might inhibit a specific kinase, disrupt microtubule polymerization, and induce apoptosis through interactions with Bcl-2 family proteins. This multitargeted action can lead to enhanced therapeutic efficacy and may help overcome drug resistance mechanisms that arise from single-target therapies. researchgate.net The exploration of the polypharmacology of compounds like this compound and its derivatives is a key area of research, aiming to harness these multi-targeting capabilities for the development of more effective therapeutics. nih.gov

Future Directions in Indole-2,3-dione Research and Derivatization Strategies

The rich history and proven utility of the indole-2,3-dione scaffold ensure its continued prominence in future drug discovery efforts. Several key directions are emerging for research and derivatization strategies.

Development of Multi-target Agents: A major focus is the rational design of derivatives that intentionally engage multiple targets to treat complex diseases. nih.gov This involves creating hybrid molecules that combine the isatin core with other known pharmacophores to produce synergistic effects. dovepress.com

Advanced Synthetic Methodologies: There is a continuous effort to develop more efficient, sustainable, and environmentally friendly synthetic routes to isatin derivatives. This includes the use of novel catalysts and one-pot cascade reactions to expedite the synthesis of compound libraries for high-throughput screening. icm.edu.pl

Computational and Structure-Based Design: The use of computational tools, such as structure-based drug design (SBDD) and quantitative structure-activity relationship (QSAR) models, will become even more integral. nih.gov These approaches will guide the rational design of isatin derivatives with improved potency, selectivity, and optimized pharmacokinetic properties.

Exploration of New Biological Targets: While isatins have been tested against many targets, future research will undoubtedly uncover new biological applications. Derivatization strategies will aim to produce novel compounds for screening against emerging therapeutic targets, including those in areas like epigenetic modulation and immunotherapy. nih.gov

The strategic derivatization of the isatin core, including modifications at the N-1 position with groups like "2-ethoxyethyl," will remain a powerful tool for generating novel chemical entities to populate preclinical and clinical development pipelines. mdpi.com

Conclusion and Future Research Perspectives

Summary of Current Research Trends on 1-(2-ethoxyethyl)-1H-indole-2,3-dione and Analogs

Research on isatin (B1672199) derivatives is a burgeoning field, with studies frequently exploring their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. ekb.eg The core focus of current research lies in the synthesis and biological evaluation of novel analogs, with particular attention to substitutions at the N1, C5, and C3 positions of the isatin ring to enhance potency and selectivity. nih.govseejph.com

Specifically for N-substituted analogs like this compound, the trend leans towards understanding how modifications to the N-alkyl side chain influence biological activity. seejph.com Structure-activity relationship (SAR) studies are crucial in this endeavor, revealing that factors such as chain length, branching, and the presence of additional functional groups can significantly impact the compound's interaction with biological targets. researchgate.net For instance, N-alkylation has been shown to be an effective strategy for enhancing the antibacterial activity of isatin derivatives. nih.gov Recent studies have also focused on creating hybrid molecules, combining the isatin scaffold with other pharmacophores to achieve synergistic or multi-target effects. pensoft.net The development of isatin-based compounds as inhibitors for enzymes like α-glucosidase and α-amylase in diabetes research is also an active area. nih.gov

Identification of Knowledge Gaps and Untapped Research Avenues

Untapped research avenues include the exploration of these compounds for less conventional therapeutic areas. For example, the neuroprotective potential of isatin derivatives is an area that warrants deeper investigation. researchgate.net Furthermore, the role of endogenous isatin in human physiology and how synthetic analogs might influence its natural functions is not fully understood. nih.gov There is also an opportunity to investigate the potential of these compounds in agricultural applications, such as fungicides or bactericides against plant pathogens. nih.gov

| Identified Knowledge Gap | Potential Research Avenue |

| Lack of specific molecular target identification. | Proteomics and transcriptomics to identify binding proteins and affected pathways. |

| Limited in vivo and ADMET (absorption, distribution, metabolism, excretion, toxicity) data. | Comprehensive animal model studies to assess efficacy, safety, and pharmacokinetic profiles. |

| Narrow therapeutic focus. | Screening against a wider range of biological targets, including those for neurodegenerative and metabolic diseases. |

| Understanding of interaction with endogenous isatin. | Investigating the modulatory effects of synthetic analogs on the physiological roles of endogenous isatin. |

Prospects for Advanced Synthetic Methodologies and Biological Profiling

The future of research on this compound and its analogs will heavily rely on the development of more efficient and sustainable synthetic methods. Traditional methods like the Sandmeyer and Stolle syntheses often suffer from low yields and harsh reaction conditions. nih.gov Modern approaches, including microwave-assisted synthesis, multicomponent reactions (MCRs), and green chemistry protocols, are becoming more prevalent. dergipark.org.trseejph.com MCRs, such as the Ugi and Passerini reactions, are particularly promising as they allow for the rapid generation of diverse libraries of isatin derivatives for high-throughput screening. nih.govnih.gov

In parallel, advancements in biological profiling will accelerate the discovery process. High-content screening and live-cell imaging can provide deeper insights into the compounds' mechanisms of action at a cellular level. nih.gov The use of 3D cell culture models, such as spheroids, can offer a more physiologically relevant environment to test anticancer activity compared to traditional 2D models. mdpi.com Furthermore, in silico tools like molecular docking and molecular dynamics simulations are becoming indispensable for predicting binding affinities and guiding the rational design of more potent and selective inhibitors. nih.govmdpi.com

| Methodology / Technique | Advantage in Future Research |

| Multicomponent Reactions (e.g., Ugi, Passerini) | Rapidly generates diverse chemical libraries for screening. nih.gov |

| Microwave-Assisted Synthesis | Reduces reaction times and can improve yields. researchgate.net |

| Green Chemistry Approaches | Utilizes environmentally benign solvents and catalysts. seejph.com |

| High-Content & Live-Cell Imaging | Provides detailed mechanistic insights into cellular effects. nih.gov |

| 3D Cell Culture Models | Offers more physiologically relevant in vitro testing conditions. mdpi.com |

| In Silico Molecular Modeling | Guides rational drug design and predicts target interactions. nih.gov |

Importance of Interdisciplinary Approaches in Future Research on Indole-2,3-diones

To unlock the full therapeutic potential of this compound and other isatin derivatives, an interdisciplinary approach is essential. The synthesis of novel compounds by organic chemists must be closely integrated with biological evaluation by pharmacologists and biochemists. Computational chemists can provide crucial modeling data to refine structures for better target engagement. nih.gov

Collaboration between medicinal chemists and clinicians is also vital to ensure that the compounds being developed address unmet medical needs and have a viable path toward clinical application. Furthermore, insights from material science could lead to novel drug delivery systems that improve the solubility, stability, and bioavailability of promising isatin-based drug candidates. This synergistic effort, combining expertise from diverse scientific fields, will be the driving force behind the successful translation of these versatile scaffolds from laboratory curiosities to clinically effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-ethoxyethyl)-1H-indole-2,3-dione, and how can reaction conditions be optimized?

- Methodology : Start with the indole-2,3-dione core (isatin) and perform alkylation at the N1 position using 2-ethoxyethyl bromide or chloride. Optimize solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃ or NaH) to improve yield. Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane gradient). Reflux conditions (60–80°C for 6–12 hours) are typical for such alkylations .

- Validation : Confirm purity via melting point analysis, NMR (¹H/¹³C), and HRMS. Cross-reference with thermodynamic data (e.g., ΔfH° and ΔcH°) for consistency .

Q. How should researchers handle safety and stability concerns during synthesis?

- Protocols : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential toxicity of intermediates. For waste management, segregate halogenated byproducts and consult institutional guidelines for disposal .

- Stability : Store the compound in anhydrous conditions at 4°C. Conduct accelerated stability studies (e.g., exposure to light, heat, humidity) to assess degradation pathways .

Q. What solvents are suitable for solubility testing, and how does logP influence experimental design?

- Solubility Screening : Test in polar (DMSO, ethanol) and non-polar (hexane) solvents. For aqueous solubility, use phosphate buffer (pH 7.4) with co-solvents like PEG-400. The estimated logP (~0.83 for unmodified isatin) suggests moderate hydrophobicity; adjust formulation strategies accordingly .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined, and which software is recommended?

- Crystallography : Use SHELXL for structure refinement. Collect high-resolution X-ray diffraction data (≤1.0 Å) and apply constraints for the ethoxyethyl side chain. Validate thermal displacement parameters (ADPs) and hydrogen bonding networks. Reference SHELX-based workflows for small-molecule crystallography .

- Troubleshooting : Address twinning or disorder in the side chain using TWINLAW or PART instructions in SHELXL .

Q. What strategies are effective for studying structure-activity relationships (SAR) in apoptosis-inducing derivatives?

- SAR Design : Synthesize analogs with modified substituents (e.g., sulfonamides, thiosemicarbazones) at the C5 or N1 positions. Compare caspase-3/7 inhibition (IC₅₀) using fluorogenic substrates (e.g., Ac-DEVD-AMC). Reference apoptosis assays from related indole-2,3-dione derivatives .

- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent bulk/electronics with binding affinity to caspase-3 active sites .

Q. How can radiolabeled analogs be developed for in vivo apoptosis imaging?

- Radiosynthesis : Introduce ¹⁸F or ¹¹C isotopes via nucleophilic substitution (e.g., ¹⁸F-fluoroethylation). Purify using semi-preparative HPLC and validate radiochemical purity (>95%) .

- Biodistribution Studies : Use rodent models (e.g., cycloheximide-induced liver apoptosis) and PET/CT imaging. Quantify uptake in target tissues (liver, spleen) and compare to controls .

Q. What computational methods predict metabolic pathways and potential toxicity?

- In Silico Tools : Use ADMET predictors (e.g., SwissADME, ProTox-II) to assess cytochrome P450 metabolism and hepatotoxicity. Focus on hydrolysis of the ethoxyethyl group and oxidation of the indole ring .

- Validation : Cross-reference with in vitro microsomal stability assays (e.g., rat liver microsomes) .

Methodological Considerations

Q. How should researchers address discrepancies in reported physicochemical properties?

- Data Reconciliation : Compare experimental results (e.g., melting point, logP) with literature values . If conflicts arise, verify purity via DSC (melting point) and shake-flask assays (logP).

Q. What techniques characterize unstable intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.